6-Isopropyl-3-methoxypyrazin-2-amine
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Overview
Description
3-Methoxy-6-(1-methylethyl)-2-pyrazinamine is an organic compound with a unique structure that includes a pyrazine ring substituted with a methoxy group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-(1-methylethyl)-2-pyrazinamine typically involves the reaction of 3-methoxy-2-pyrazinecarboxylic acid with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 3-Methoxy-6-(1-methylethyl)-2-pyrazinamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-(1-methylethyl)-2-pyrazinamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
3-Methoxy-6-(1-methylethyl)-2-pyrazinamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Methoxy-6-(1-methylethyl)-2-pyrazinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-pyrazinamine: Lacks the isopropyl group, leading to different chemical and biological properties.
6-Isopropyl-2-pyrazinamine: Lacks the methoxy group, affecting its reactivity and applications.
3-Methoxy-6-methyl-2-pyrazinamine: Substituted with a methyl group instead of an isopropyl group, resulting in different steric and electronic effects
Uniqueness
3-Methoxy-6-(1-methylethyl)-2-pyrazinamine is unique due to the presence of both methoxy and isopropyl groups on the pyrazine ring. This combination of substituents imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-methoxy-6-propan-2-ylpyrazin-2-amine |
InChI |
InChI=1S/C8H13N3O/c1-5(2)6-4-10-8(12-3)7(9)11-6/h4-5H,1-3H3,(H2,9,11) |
InChI Key |
ATGWCILTQNPHGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(C(=N1)N)OC |
Origin of Product |
United States |
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